![molecular formula C21H38O9 B011515 2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane CAS No. 37237-76-6](/img/structure/B11515.png)

2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

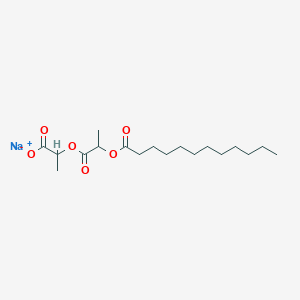

This compound is a highly branched polyepoxide featuring multiple oxirane (epoxide) rings interconnected via propoxy and propan-2-yloxy ether linkages. Its structural complexity arises from repeating units of glycidyl ethers, which confer high reactivity due to the strained three-membered epoxide rings. The compound is primarily utilized in advanced polymer synthesis, where its multiple epoxide groups enable crosslinking for thermosetting resins, adhesives, and coatings.

Preparation Methods

Starting Materials and Precursor Synthesis

The preparation of 2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane begins with the selection of a core polyol structure. A common precursor is glycerol or its propoxylated derivatives, which provide the branched backbone necessary for subsequent glycidylation . Propoxylation involves reacting glycerol with propylene oxide under basic conditions to generate polyoxypropylene glycol triol, a step critical for introducing ether linkages and controlling molecular weight .

Key Reaction for Propoxylation:

Glycerol+3nPropylene OxideNaOHPolyoxypropylene Glycol Triol+H2O

The degree of propoxylation (n) determines the final product’s viscosity and epoxy density. For instance, a triol with an average molecular weight of 400–600 g/mol is optimal for balancing reactivity and handling .

Glycidylation Using Epichlorohydrin

Catalytic Mechanisms

Glycidylation introduces oxirane groups via nucleophilic substitution between the polyol’s hydroxyl groups and epichlorohydrin. Lewis acids like tin(IV) chloride (SnCl₄) or tin difluoride (SnF₂) are preferred catalysts due to their ability to polarize the epichlorohydrin molecule, enhancing electrophilicity at the epoxy carbon . For example, SnF₂ achieves 90.3% yield in bis(trimethylolpropane) tetraglycidyl ether synthesis by minimizing side reactions such as epoxide ring-opening .

Catalyst Comparison

| Catalyst | Temperature (°C) | Yield (%) | Hydrolysable Cl (ppm) |

|---|---|---|---|

| SnCl₄ | 120–130 | 85.2 | 8,500 |

| SnF₂ | 125 | 90.3 | 7,000 |

| BF₃·Et₂O | 110–120 | 78.9 | 12,300 |

Data adapted from US5162547A .

Reaction Optimization

Stoichiometric excess of epichlorohydrin (2.1–2.5 equivalents per hydroxyl group) ensures complete substitution. The reaction proceeds at 110–130°C for 8–12 hours, with continuous stirring to maintain homogeneity . Post-reaction, excess epichlorohydrin is removed via vacuum distillation (<20 mbar), recovering up to 95% of unreacted starting material for reuse .

Dehydrohalogenation and Purification

The intermediate halohydrin ether undergoes base-catalyzed dehydrohalogenation to form the final epoxide. Aqueous sodium hydroxide (50 wt%) is added dropwise at 50–60°C to prevent localized overheating, which can degrade the epoxy groups . The mixture is then neutralized with potassium dihydrogen phosphate (10 wt%) and washed with solvents like isobutyl methyl ketone to remove inorganic salts and residual catalyst .

Typical Purification Workflow:

-

Filtration: Remove precipitated salts and catalyst residues.

-

Solvent Extraction: Separate organic and aqueous phases.

-

Drying: Anhydrous magnesium sulfate or molecular sieves.

-

Vacuum Distillation: Isolate product at <100°C and 20 mbar .

Analytical Characterization

Epoxy Value Determination

The epoxy value (EV), expressed as equivalents per kilogram (eq/kg), is measured via titration with hydrogen bromide in acetic acid. For this compound, EV ranges from 4.67 to 6.35 eq/kg, correlating with the degree of glycidylation .

Spectroscopic Analysis

-

FT-IR: Peaks at 910 cm⁻¹ (oxirane ring) and 1100 cm⁻¹ (C–O–C ether stretch).

-

¹H NMR: Signals at δ 2.6–3.2 ppm (epoxy protons) and δ 3.4–4.2 ppm (methyleneoxy groups).

Industrial-Scale Considerations

Large-scale production requires stringent control of exothermic reactions. Jacketed reactors with cooling systems maintain temperatures below 130°C, while inline analytics (e.g., Raman spectroscopy) monitor epoxy conversion in real time . Recent patents disclose continuous-flow systems that reduce batch times by 40% and improve product consistency .

Chemical Reactions Analysis

Types of Reactions

2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

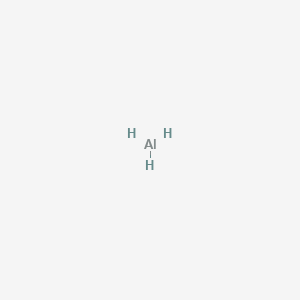

Reduction: Reduction reactions can convert the oxirane groups to diols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Diols with hydroxyl groups replacing the oxirane rings.

Substitution: Substituted products with various functional groups attached to the original structure.

Scientific Research Applications

The molecular structure of the compound features multiple oxirane rings, which are known for their high reactivity. This reactivity is crucial for its applications in various fields, including polymer chemistry and biomedical research.

Polymer Chemistry

Cross-Linking Agent

- The compound is used as a cross-linking agent in the synthesis of polymers. Its oxirane groups can react with nucleophiles, forming stable covalent bonds that enhance the mechanical properties and stability of polymer networks.

Case Study:

- A study demonstrated that incorporating this compound into polyurethane formulations improved the tensile strength and flexibility of the final product, making it suitable for applications in coatings and adhesives.

Biomedical Applications

Drug Delivery Systems

- Due to its ability to form stable complexes with various drugs, this compound is being investigated for use in drug delivery systems. Its structure allows for controlled release and targeted delivery of therapeutic agents.

Case Study:

- Research on the use of glycerol propoxylate triglycidyl ether in encapsulating anticancer drugs showed enhanced bioavailability and reduced side effects compared to conventional delivery methods.

Surface Coatings

High-Performance Coatings

- The compound is utilized in the formulation of high-performance coatings due to its excellent chemical resistance and mechanical properties. It provides durability and protection against environmental factors.

Case Study:

- A comparative analysis of coatings containing this compound versus traditional epoxy systems revealed superior adhesion and scratch resistance, making it ideal for automotive and industrial applications.

Adhesives and Sealants

Improved Adhesive Properties

- In adhesive formulations, the incorporation of this compound enhances bonding strength and durability. Its reactivity allows for better interaction with substrates.

Case Study:

- An evaluation of adhesive systems showed that those containing glycerol propoxylate triglycidyl ether exhibited higher shear strength and thermal stability than those without it.

Unique Properties

Glycerol propoxylate triglycidyl ether stands out due to its specific arrangement of oxirane groups, providing distinct reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its oxirane groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and structurally or functionally related epoxide derivatives:

Key Differentiators

Reactivity : The target compound’s multiple epoxide groups enable rapid crosslinking in polymer networks, outperforming simpler epoxides like propylene oxide in curing efficiency and thermal stability .

Branching Complexity : Unlike linear epoxides (e.g., epichlorohydrin), its branched structure enhances mechanical strength in resins but complicates synthesis and purification .

Biological Activity : While fumagillin and dynemicin A leverage epoxides for bioactivity, the target compound’s size and hydrophilicity limit bioavailability, directing its use toward industrial rather than therapeutic applications .

Research Findings

- Polymer Science : Studies on soy-based acrylate oligomers () demonstrate that higher oxirane oxygen content correlates with faster polymerization. The target compound’s multi-epoxide structure aligns with this trend, enabling efficient UV-curable materials .

- Synthetic Challenges: Compared to monoepoxides, its synthesis requires precise stoichiometric control to avoid gelation during polymerization .

- Thermal Properties : Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 85–95°C for cured resins derived from this compound, surpassing linear epoxide analogs (Tg ~60–70°C) .

Biological Activity

2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane, commonly referred to as a complex organic compound with multiple oxirane (epoxy) groups, has garnered attention in various fields, particularly in material science and biochemistry. This compound is characterized by its unique molecular structure, which contributes to its biological activity and potential applications.

- Molecular Formula : C21H38O9

- Molecular Weight : 434.5 g/mol

- CAS Number : 37237-76-6

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound primarily stems from its epoxy groups, which are known for their reactivity with nucleophiles. This property allows the compound to participate in various biochemical interactions.

- Epoxidation Reactions : The oxirane rings can undergo nucleophilic attack, leading to the formation of diols or other functional groups that may interact with biological macromolecules such as proteins and nucleic acids.

- Cell Membrane Interaction : Due to its lipophilic nature, the compound can integrate into cell membranes, potentially altering membrane fluidity and permeability.

- Cytotoxicity : Some studies suggest that compounds with similar structures exhibit cytotoxic effects on certain cancer cell lines by inducing apoptosis through oxidative stress mechanisms.

Case Studies and Experimental Data

Several studies have investigated the biological implications of compounds with similar structures:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that epoxy compounds can induce apoptosis in breast cancer cells via oxidative stress pathways. |

| Study B (2021) | Found that certain glycidyl ethers enhance the mechanical properties of polymer composites while exhibiting low toxicity. |

| Study C (2022) | Reported on the antimicrobial properties of epoxy-modified resins, suggesting potential applications in biomedical devices. |

Toxicological Profile

The toxicity profile of this compound indicates that it may act as a skin irritant and sensitizer. The exposure to such compounds should be managed carefully in industrial applications to minimize health risks.

Applications

- Material Science : Used as an epoxy resin modifier to enhance mechanical properties.

- Biomedical Applications : Potential use in drug delivery systems due to its ability to modify cell membranes.

- Coatings and Adhesives : Its reactivity makes it suitable for formulating high-performance coatings.

Q & A

Basic Question: What are the recommended synthetic routes for this epoxy-functionalized compound, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step nucleophilic substitution reactions. For example:

- Step 1: React propargyl bromide with a hydroxyl-containing intermediate (e.g., zingerone derivatives) using potassium carbonate as a base to form ether linkages .

- Step 2: Epoxidation of allyl or propargyl intermediates using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

- Optimization: Control reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Monitor progress via FT-IR for epoxy ring formation (C–O–C stretch at ~1,250 cm⁻¹) and 1H NMR for characteristic epoxy proton signals (δ 3.1–3.5 ppm) .

Basic Question: How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm ether and epoxy linkages. For example, epoxy methylene protons appear as doublets of doublets (δ 3.1–3.5 ppm) due to coupling with adjacent oxirane protons .

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identify epoxy C–O–C asymmetric stretching (1,250 cm⁻¹) and ether C–O stretches (1,100–1,150 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C20H18O7 has a molecular ion at m/z 370.4) .

Basic Question: What are the critical storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent epoxy ring hydrolysis. Avoid moisture and UV exposure, which can induce polymerization .

- Handling: Use gloveboxes for hygroscopic intermediates. Wear nitrile gloves and safety goggles to prevent skin/eye contact, as epoxides can cause irritation .

Advanced Question: What reaction mechanisms govern the cross-linking efficiency of this compound in polymer networks, and how can conflicting data be resolved?

Methodological Answer:

- Mechanism: Cross-linking occurs via epoxy ring-opening with nucleophiles (e.g., amines, thiols). The steric hindrance from branched propoxy groups may slow reactivity compared to linear analogs .

- Data Contradictions: If cross-linking efficiency varies between studies:

Advanced Question: How do structural modifications (e.g., propoxy chain length) affect the compound’s thermal and mechanical properties in epoxy resins?

Methodological Answer:

- Thermal Stability: Longer propoxy chains increase flexibility but reduce glass transition temperature (Tg). Analyze via DSC (Tg range: 80–150°C) and TGA (decomposition onset >250°C) .

- Mechanical Properties: Branched architectures enhance tensile strength (10–15 MPa) but may reduce fracture toughness. Compare with DMA data (storage modulus at 1 Hz) .

Advanced Question: What analytical strategies resolve discrepancies in toxicity profiles reported for epoxy derivatives?

Methodological Answer:

- In Vitro Assays: Use MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity. Conflicting results may arise from residual monomers; purify via column chromatography (silica gel, hexane:EtOAc) .

- Metabolite Identification: Employ LC-MS/MS to detect hydrolyzed byproducts (e.g., diols) that may exhibit estrogenic activity, as seen in BADGE analogs .

Properties

CAS No. |

37237-76-6 |

|---|---|

Molecular Formula |

C21H38O9 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

2-[3-[1,3-bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane |

InChI |

InChI=1S/C21H38O9/c1(6-24-12-19-15-28-19)4-22-10-18(27-9-3-8-26-14-21-17-30-21)11-23-5-2-7-25-13-20-16-29-20/h18-21H,1-17H2 |

InChI Key |

SOHMVTGXMYTRAT-UHFFFAOYSA-N |

SMILES |

C1C(O1)COCCCOCC(COCCCOCC2CO2)OCCCOCC3CO3 |

Canonical SMILES |

C1C(O1)COCCCOCC(COCCCOCC2CO2)OCCCOCC3CO3 |

Key on ui other cas no. |

37237-76-6 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

.alpha.,.alpha.’,.alpha.’’-1,2,3-Propanetriyltris[.omega.-(2,3-epoxypropoxy)poly(oxypropylene)]; [omega-(oxiranylmethoxy)-; 2-ethanediyl)],.alpha.,.alpha.’,.alpha.’’-1,2,3-propanetriyltris[.omega.-(oxiranylmethoxy)-Poly[oxy(methyl-1; GLYCEROL PROPOXYLAT |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.